molecular formula C13H13NO B15146118 1H,2H,3H-Naphtho[2,1-b]pyran-2-amine

1H,2H,3H-Naphtho[2,1-b]pyran-2-amine

Cat. No.: B15146118
M. Wt: 199.25 g/mol
InChI Key: VYEQPXFVMANMEE-UHFFFAOYSA-N
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Description

1H,2H,3H-Naphtho[2,1-b]pyran-2-amine is a chemical compound with the molecular formula C13H13NO It is a member of the naphthopyran family, characterized by a fused naphthalene and pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H-Naphtho[2,1-b]pyran-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthol derivatives with amines in the presence of catalysts. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1H,2H,3H-Naphtho[2,1-b]pyran-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include naphthoquinones, dihydro derivatives, and substituted naphthopyrans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1H,2H,3H-Naphtho[2,1-b]pyran-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H,2H,3H-Naphtho[2,1-b]pyran-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets are still under investigation, with ongoing research aiming to elucidate these mechanisms .

Comparison with Similar Compounds

  • 1H-Naphtho[2,1-b]pyran-2-carboxylic acid
  • 3H-Naphtho[2,1-b]pyran-2-amine
  • 1H-Naphtho[2,1-b]pyran, 3-ethenyldodecahydro-3,4a,7,7,10a-pentamethyl-

Comparison: Compared to its analogs, 1H,2H,3H-Naphtho[2,1-b]pyran-2-amine is unique due to its specific amine substitution, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2,3-dihydro-1H-benzo[f]chromen-2-amine

InChI

InChI=1S/C13H13NO/c14-10-7-12-11-4-2-1-3-9(11)5-6-13(12)15-8-10/h1-6,10H,7-8,14H2

InChI Key

VYEQPXFVMANMEE-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C3=CC=CC=C3C=C2)N

Origin of Product

United States

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